3-(2-Methylphenyl)-3-pentanol
Description
Properties
IUPAC Name |
3-(2-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRLJUJSWOGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation-Hydrogenolysis Sequence
A patented strategy involves:
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Acylation : Protecting the hydroxyl group of a precursor alcohol (e.g., (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol) with an acylating agent (e.g., acetyl chloride).
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Hydrogenolysis : Treating the acylated intermediate with hydrogen gas and palladium on carbon (Pd/C) in a reaction-inert solvent (e.g., THF). This step selectively removes the acyl group while preserving the alcohol functionality.
Optimized Conditions :
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Catalyst : 5% Pd/C (0.1 equiv)
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Solvent : Tetrahydrofuran (THF)
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Pressure : 1 atm H₂, 25°C, 6 h
Stereoselective Synthesis and Resolution
Although 3-(2-Methylphenyl)-3-pentanol lacks chiral centers due to its symmetric substitution pattern, related syntheses of stereoisomeric alcohols provide insights into enantiomeric control. For instance, chiral auxiliaries or catalysts can direct stereochemistry during Grignard additions.
Chiral Grignard Reagents
Using optically active Grignard reagents (e.g., (R)- or (S)-sec-butylmagnesium bromide) in combination with prochiral ketones can induce asymmetry. However, this method’s applicability to this compound remains theoretical, as the target’s symmetry negates stereochemical differentiation.
Comparative Analysis of Methodologies
The table below contrasts key preparation methods:
Industrial-Scale Considerations
For large-scale production, the Grignard method’s simplicity and high yields make it preferable, despite challenges in handling reactive reagents. Catalytic hydrogenolysis, while efficient, incurs higher costs due to Pd/C usage and necessitates rigorous metal trace removal .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 3-(2-Methylphenyl)-3-pentanone.
Reduction: 3-(2-Methylphenyl)-3-pentane.
Substitution: 3-(2-Methylphenyl)-3-pentyl chloride.
Scientific Research Applications
Chemistry
3-(2-Methylphenyl)-3-pentanol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form ketones.
- Reduction : Can be reduced to yield alkanes.
- Substitution Reactions : The hydroxyl group can be replaced with other functional groups.
| Reaction Type | Example Product |
|---|---|
| Oxidation | 3-(2-Methylphenyl)-3-pentanone |
| Reduction | 3-(2-Methylphenyl)pentane |
| Substitution | 3-(2-Methylphenyl)-3-pentyl chloride |
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies show efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be explored for developing new antimicrobial agents.
Medicine
The therapeutic potential of this compound is under investigation for several applications:
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways.
- Analgesic Properties : Research is ongoing to assess its utility in pain management.
In vitro studies have shown cytotoxic effects against cancer cell lines, indicating possible anticancer properties.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The IC50 values suggest that relatively low concentrations are required to inhibit cell growth by 50%, indicating potent activity.
Industrial Applications
Due to its aromatic properties, this compound is utilized in:
- Fragrance Production : Employed in perfumes and flavoring agents.
- Chemical Intermediate : Serves as a precursor in synthesizing more complex organic compounds.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a candidate for new antimicrobial therapies.
Case Study 2: Anticancer Activity
In vitro experiments exploring the anticancer effects of this compound showed that it induces apoptosis in cancer cells through the activation of caspases, suggesting pathways for further therapeutic exploration.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares 3-(2-Methylphenyl)-3-pentanol with structurally similar compounds:
Structural and Functional Differences
- Aromatic vs. Aliphatic Substituents: The presence of the 2-methylphenyl group in this compound increases molecular weight and hydrophobicity compared to aliphatic analogs like 3-methyl-3-pentanol. This aromaticity may enhance binding to biological targets or improve stability in formulations .
- Positional Isomerism: Compared to 3-Methyl-1-phenyl-3-pentanol, the positional shift of the phenyl group (C1 vs.
Q & A
Q. Methodological Guidance
- Grignard Reagent Purity : Distill reagents (e.g., 2-methylphenylmagnesium bromide) to remove Mg metal residues, improving reactivity .
- Solvent Selection : Use dry diethyl ether or THF to prevent hydrolysis.
- Quenching Protocols : Slow addition of saturated NHCl minimizes exothermic side reactions.
- Workup Efficiency : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography maximizes purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
